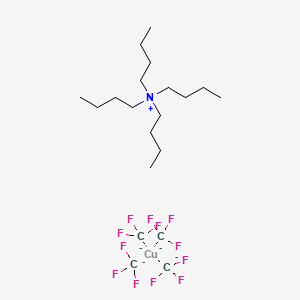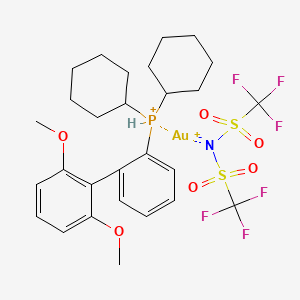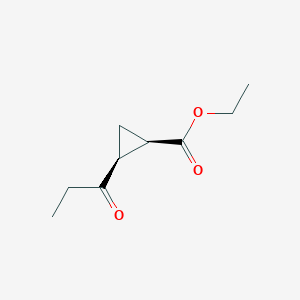![molecular formula C48H59ClN12O8 B1495880 (2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide CAS No. 292141-31-2](/img/structure/B1495880.png)
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luteinizing hormone-releasing hormone antagonist is a synthetic compound that plays a crucial role in regulating the reproductive system. It is designed to inhibit the action of luteinizing hormone-releasing hormone, which is responsible for stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. This inhibition is particularly useful in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Luteinizing hormone-releasing hormone antagonist is typically synthesized through solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, followed by cleavage from the resin and purification .
Industrial Production Methods
In industrial settings, the production of luteinizing hormone-releasing hormone antagonist involves large-scale solid-phase peptide synthesis. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography, to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Luteinizing hormone-releasing hormone antagonist undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to enhance the stability and activity of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with enhanced stability and activity .
Scientific Research Applications
Luteinizing hormone-releasing hormone antagonist has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones and its effects on various biological processes.
Medicine: Widely used in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis. .
Mechanism of Action
Luteinizing hormone-releasing hormone antagonist exerts its effects by binding to the gonadotropin-releasing hormone receptor on pituitary cells. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in the production of sex steroids such as testosterone and estrogen. The inhibition of these hormones is beneficial in treating hormone-dependent diseases .
Comparison with Similar Compounds
Similar Compounds
Luteinizing hormone-releasing hormone agonists: These compounds also target the gonadotropin-releasing hormone receptor but initially stimulate the release of luteinizing hormone and follicle-stimulating hormone before causing downregulation of the receptor.
Gonadotropin-releasing hormone antagonists: Similar to luteinizing hormone-releasing hormone antagonists, these compounds inhibit the release of gonadotropins but may have different binding affinities and pharmacokinetic properties.
Uniqueness
Luteinizing hormone-releasing hormone antagonist is unique in its ability to provide immediate inhibition of gonadotropin release without the initial surge seen with agonists. This rapid action makes it particularly useful in clinical settings where immediate hormone suppression is required .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59ClN12O8/c1-28(43(52)64)56-47(68)40-11-7-21-61(40)48(69)36(18-20-53-26-41(50)51)58-42(63)27-55-44(65)39(25-35-10-5-6-19-54-35)60-46(67)38(23-30-13-16-34(49)17-14-30)59-45(66)37(57-29(2)62)24-31-12-15-32-8-3-4-9-33(32)22-31/h3-6,8-10,12-17,19,22,28,36-40,53H,7,11,18,20-21,23-27H2,1-2H3,(H3,50,51)(H2,52,64)(H,55,65)(H,56,68)(H,57,62)(H,58,63)(H,59,66)(H,60,67)/t28-,36+,37-,38-,39-,40+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFZTQLQWMIJU-IHTBXIBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCNCC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=N2)NC(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCNCC(=N)N)NC(=O)CNC(=O)[C@@H](CC2=CC=CC=N2)NC(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59ClN12O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292141-31-2 |
Source


|
| Record name | 292141-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4S,5R,6R)-5-Acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1495866.png)

![methyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B1495874.png)
![tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1495881.png)




